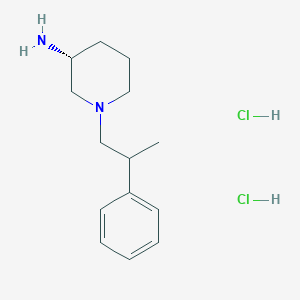
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a suitable amine with a ketone or aldehyde in the presence of a reducing agent can lead to the formation of the piperidine ring.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through alkylation reactions. This involves the reaction of the piperidine derivative with a phenylpropyl halide under basic conditions.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated piperidine derivatives.
科学研究应用
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes.
相似化合物的比较
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperine: A naturally occurring alkaloid with various biological activities.
Matrine: A piperidine alkaloid with potential anticancer properties.
Evodiamine: Another piperidine derivative with pharmacological effects.
Uniqueness
(3R)-1-(2-phenylpropyl)piperidin-3-amine dihydrochloride is unique due to its specific structural features and the presence of the phenylpropyl group, which imparts distinct pharmacological properties. Its ability to interact with specific receptors in the central nervous system sets it apart from other piperidine derivatives.
属性
分子式 |
C14H24Cl2N2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
(3R)-1-(2-phenylpropyl)piperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(13-6-3-2-4-7-13)10-16-9-5-8-14(15)11-16;;/h2-4,6-7,12,14H,5,8-11,15H2,1H3;2*1H/t12?,14-;;/m1../s1 |
InChI 键 |
OGEGDRPBIFVTGP-FVLCQKEPSA-N |
手性 SMILES |
CC(CN1CCC[C@H](C1)N)C2=CC=CC=C2.Cl.Cl |
规范 SMILES |
CC(CN1CCCC(C1)N)C2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Difluoromethyl)-5-fluorophenyl]methanol](/img/structure/B15305607.png)







![(1R,5R,6R)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15305662.png)
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
